1,3-Cyclopentadiene, 2-ethyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Cyclopentadiene, 2-ethyl is an organic compound with the molecular formula C₇H₁₀. It is a derivative of cyclopentadiene, where an ethyl group is attached to the second carbon of the cyclopentadiene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclopentadiene, 2-ethyl can be achieved through several methods. One common approach involves the alkylation of cyclopentadiene with ethyl halides under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentadiene, followed by the addition of an ethyl halide to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic dehydrogenation of ethylcyclopentane. This process uses a metal catalyst, such as platinum or palladium, under high temperatures to remove hydrogen atoms and form the desired cyclopentadiene derivative .
Chemical Reactions Analysis
Types of Reactions
1,3-Cyclopentadiene, 2-ethyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the cyclopentadiene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions typically use hydrogen gas (H₂) in the presence of a metal catalyst like palladium on carbon (Pd/C).
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or alkyl halides (R-X) are used under acidic or basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce ethylcyclopentane. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
1,3-Cyclopentadiene, 2-ethyl has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of metallocenes, which are important catalysts in organic transformations
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties
Medicine: Research is ongoing to explore its use in drug development and delivery systems
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins
Mechanism of Action
The mechanism of action of 1,3-Cyclopentadiene, 2-ethyl involves its ability to participate in cycloaddition reactions, such as the Diels-Alder reaction. This reaction forms a six-membered ring by combining a diene (this compound) with a dienophile. The reaction proceeds through a concerted mechanism, where the electrons are redistributed to form new sigma bonds, resulting in the formation of a cyclohexene derivative .
Comparison with Similar Compounds
Similar Compounds
1,3-Cyclopentadiene: The parent compound without the ethyl group.
2-Methyl-1,3-cyclopentadiene: A similar compound with a methyl group instead of an ethyl group.
1,2-Disubstituted Cyclopentadienes: Compounds with two substituents on the cyclopentadiene ring
Uniqueness
1,3-Cyclopentadiene, 2-ethyl is unique due to the presence of the ethyl group, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for synthesizing specific derivatives and exploring new chemical transformations .
Properties
CAS No. |
22516-12-7 |
---|---|
Molecular Formula |
C7H10 |
Molecular Weight |
94.15 g/mol |
IUPAC Name |
2-ethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C7H10/c1-2-7-5-3-4-6-7/h3,5-6H,2,4H2,1H3 |
InChI Key |
CBQAACXHLISDSO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CCC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.